molecular formula C4H2Cl2N2O B3054714 2,3-dichloro-1-oxidopyrazin-1-ium CAS No. 61689-43-8

2,3-dichloro-1-oxidopyrazin-1-ium

Cat. No.: B3054714
CAS No.: 61689-43-8
M. Wt: 164.97 g/mol
InChI Key: QDTKCUWERCZEIY-UHFFFAOYSA-N
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Description

2,3-dichloro-1-oxidopyrazin-1-ium is a chemical compound with the molecular formula C4H2Cl2N2O and a molecular weight of 164.98 g/mol . It is known for its unique structure, which includes two chlorine atoms and an oxidized pyrazine ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2,3-dichloro-1-oxidopyrazin-1-ium typically involves the chlorination of pyrazine derivatives followed by oxidation. One common method includes the reaction of pyrazine with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 3 positions. The resulting dichloropyrazine is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-dichloro-1-oxidopyrazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more complex oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidized pyrazine ring back to its reduced form, often using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-dichloro-1-oxidopyrazin-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Ongoing research aims to explore its efficacy and safety in various medical applications.

    Industry: In industrial settings, the compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-1-oxidopyrazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxidized pyrazine ring can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the chlorine atoms may facilitate binding to specific protein targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2,3-dichloro-1-oxidopyrazin-1-ium can be compared with other similar compounds, such as:

    2,3-dichloropyrazine: Lacks the oxidized pyrazine ring, making it less reactive in redox reactions.

    2,3-dichloro-1,4-dioxopyrazine: Contains an additional oxygen atom, leading to different chemical and biological properties.

    2,3-dibromo-1-oxidopyrazin-1-ium:

The uniqueness of this compound lies in its specific combination of chlorine and oxidized pyrazine functionalities, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,3-dichloro-1-oxidopyrazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-3-4(6)8(9)2-1-7-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTKCUWERCZEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C(=N1)Cl)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495073
Record name 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61689-43-8
Record name 2,3-Dichloro-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 750 g. (5 mol) of 2,3-dichloropyrazine* in 5 l. of sulfuric acid at 10° C., is gradually added 1,500 g. (5.5 mol) of potassium persulfate. The reaction mixture is stirred at room temperature for 24 hours and carefully poured into 19 l. of ice water. The aqueous solution is extracted with chloroform and the extract is washed with sat. NaHCO3 and sat. NaCl solutions and dried over MgSO4. Evaporation of the solvent provides 698 g. (85%) of white solid. MP 101°-103° C. (lit. MP 104°-106° C.). This material is used without further purification.
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5 mol
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5.5 mol
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ice water
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white solid
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Synthesis routes and methods II

Procedure details

To a stirred solution of 15 grams (0.1 mole) of 2,3-dichloropyrazine in 120 milliliters of concentrated sulfuric acid, maintained at 5° C, was gradually added 30 grams (0.11 mole) of potassium persulfate. The reaction mixture was stirred overnight at room temperature and thereafter poured into 400 milliliters of ice water. The resulting solution was thoroughly extracted with chloroform and the extract washed with both a saturated sodium bicarbonate solution and a saturated sodium chloride solution and dried over magnesium sulfate. The chloroform was thereafter removed by evaporation leaving the 2,3-dichloropyrazine-1-oxide as a white solid residue. The product was recrystallized from methanol and was recovered in a yield of 14.0 grams (85 percent of theoretical). The product melted at 104°-106° C, and upon analysis was found to have carbon, hydrogen, nitrogen and chlorine contents of 29.40, 1.41, 17.08 and 43.20 percent, respectively, as compared with the theoretical contents of 29.09, 1.21, 16.97 and 43.03 percent, respectively, calculated for the above-named compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
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solvent
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Quantity
30 g
Type
reactant
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[Compound]
Name
ice water
Quantity
400 mL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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